2-PHENYLMELATONIN
Overview
Description
2-PHENYLMELATONIN is a compound belonging to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
2-Phenylmelatonin, also known as UCM 608 or N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide, is a highly potent melatonin agonist . It primarily targets the melatonin receptors MT1 and MT2 . These receptors are involved in synchronizing circadian rhythms and are important targets for treating sleep and mood disorders, type-2 diabetes, and cancer .
Mode of Action
This compound interacts with its targets, the MT1 and MT2 receptors, by binding to them with higher affinity and greater potency than melatonin itself . The EC50 values for G protein activation in MT1 and MT2-transfected cells are 65 and 58 pM respectively . This interaction results in the activation of these receptors, leading to various downstream effects.
Biochemical Pathways
The activation of MT1 and MT2 receptors by this compound affects several biochemical pathways. These receptors are G protein-coupled receptors (GPCRs) that respond to the neurohormone melatonin . They share canonical helical 7-transmembrane (7-TM) topology , and their activation can lead to various downstream effects, including the synchronization of circadian rhythms .
Pharmacokinetics
It is known that the bioavailability of oral melatonin, which is structurally similar to this compound, ranges from 9 to 33% . Factors such as age, caffeine, smoking, oral contraceptives, feeding status, and fluvoxamine can affect the pharmacokinetics of melatonin , and it is possible that they may also influence the pharmacokinetics of this compound.
Result of Action
The activation of MT1 and MT2 receptors by this compound leads to various molecular and cellular effects. For example, in isolated strips of the guinea-pig proximal colon, this compound caused a concentration-dependent contractile response . This suggests that this compound may have a role in regulating gastrointestinal motility.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules, such as caffeine or oral contraceptives, can affect the pharmacokinetics of this compound . Additionally, the physiological environment, such as the pH or temperature, could potentially influence the stability and action of this compound.
Biochemical Analysis
Biochemical Properties
2-Phenylmelatonin has been found to selectively bind to MT1 and MT2 receptors . The pKi values for MT1 and MT2 are 10.7 and 10.4 respectively . This interaction with melatonin receptors suggests that this compound may play a role in the regulation of circadian rhythms and other physiological processes mediated by melatonin.
Cellular Effects
The cellular effects of this compound are largely tied to its role as a melatonin receptor agonist
Molecular Mechanism
The molecular mechanism of action of this compound involves its high affinity for melatonin membrane receptors By binding to these receptors, it can influence various cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENYLMELATONIN typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Acetylation: The final step involves the acetylation of the indole derivative with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-PHENYLMELATONIN can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role in modulating biological pathways and receptors.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-PHENYLMELATONIN can be compared with other indole derivatives, such as:
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, known for its role in regulating sleep and circadian rhythms.
Serotonin: 5-Hydroxytryptamine, a neurotransmitter involved in mood regulation.
Tryptophan: An essential amino acid and precursor to serotonin and melatonin.
Properties
IUPAC Name |
N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13(22)20-11-10-16-17-12-15(23-2)8-9-18(17)21-19(16)14-6-4-3-5-7-14/h3-9,12,21H,10-11H2,1-2H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCLARYYBGKCHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398573 | |
Record name | 2-PHENYLMELATONIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151889-03-1 | |
Record name | N-[2-(5-Methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151889-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-PHENYLMELATONIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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